molecular formula C11H17F2NO3 B13065340 tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate

tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate

Cat. No.: B13065340
M. Wt: 249.25 g/mol
InChI Key: HQAKZHMARLSPSG-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate: is an organic compound with the chemical formula C11H17F2NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features both fluorine and formyl functional groups

Preparation Methods

The synthesis of tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps :

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of fluorine atoms at the 3,3-positions of the piperidine ring.

    Formylation: Addition of a formyl group at the 5-position.

    Protection: The carboxylate group is protected using a tert-butyl group to prevent unwanted reactions during the synthesis.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate can undergo various chemical reactions, including :

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets . The fluorine atoms can enhance the compound’s stability and reactivity, while the formyl group can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate can be compared with other similar compounds, such as :

  • tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl ®-5-amino-3,3-difluoropiperidine-1-carboxylate
  • tert-Butyl 3-oxopiperidine-1-carboxylate

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C11H17F2NO3

Molecular Weight

249.25 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate

InChI

InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-8(6-15)4-11(12,13)7-14/h6,8H,4-5,7H2,1-3H3

InChI Key

HQAKZHMARLSPSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C=O

Origin of Product

United States

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